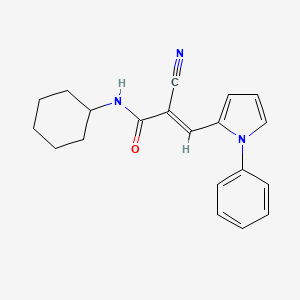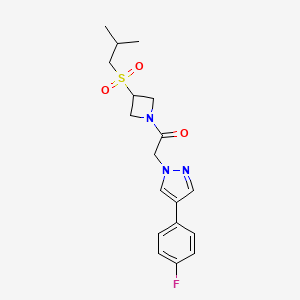![molecular formula C16H13N3O3S B2697168 2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid CAS No. 851814-18-1](/img/structure/B2697168.png)
2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid is a complex organic compound with a molecular formula of C₁₆H₁₃N₃O₃S[_{{{CITATION{{{_1{BJB81418 | 851814-18-1 | 2-{3-Cyano-6-methyl-5-(phenylcarbamoyl .... It is characterized by its cyano, methyl, phenylcarbamoyl, and sulfanyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common approach is the reaction of 2-chloro-6-methylpyridine with phenyl isocyanate followed by cyanoethylation and subsequent sulfanyl group introduction[_{{{CITATION{{{_1{BJB81418 | 851814-18-1 | 2-{3-Cyano-6-methyl-5-(phenylcarbamoyl ....
Industrial Production Methods
In an industrial setting, the compound is produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: : Reduction of the cyano group to an amine.
Substitution: : Replacement of the sulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a catalyst.
Substitution: : Using nucleophiles like sodium thiosulfate or thiourea under acidic or basic conditions.
Major Products Formed
Oxidation: : 2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfoxyl}acetic acid or 2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfonyl}acetic acid.
Reduction: : 2-{[3-Amino-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its cyano and sulfanyl groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, it can be used as a probe or inhibitor in studying enzyme activities and biochemical pathways. Its phenylcarbamoyl group can interact with various biological targets.
Medicine
The compound has potential applications in drug development, particularly in designing new therapeutic agents targeting specific diseases. Its structural complexity allows for modifications to enhance its biological activity.
Industry
In the industrial sector, it can be used in the production of dyes, pigments, and other chemical products. Its ability to undergo various chemical reactions makes it a versatile intermediate.
Mechanism of Action
The mechanism by which 2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological system or chemical process it is used in.
Comparison with Similar Compounds
Similar Compounds
2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfonyl}acetic acid
2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfoxyl}acetic acid
2-{[3-Amino-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid
Uniqueness
2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid is unique due to its combination of cyano, methyl, phenylcarbamoyl, and sulfanyl groups, which provide it with distinct chemical properties and reactivity compared to its similar compounds.
Properties
IUPAC Name |
2-[3-cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-10-13(15(22)19-12-5-3-2-4-6-12)7-11(8-17)16(18-10)23-9-14(20)21/h2-7H,9H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGXWUDDLVISMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC(=O)O)C#N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(3-fluorobenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2697086.png)
![N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
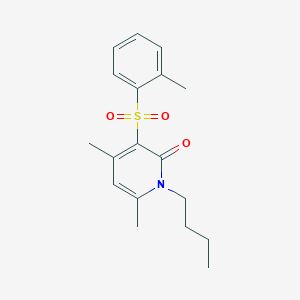
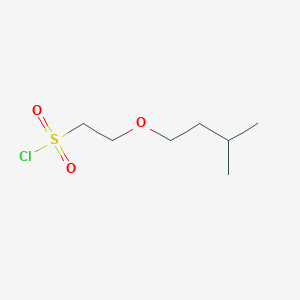

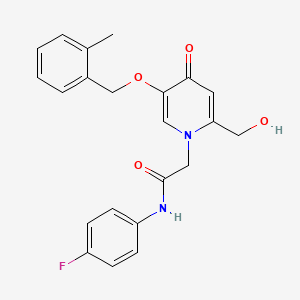
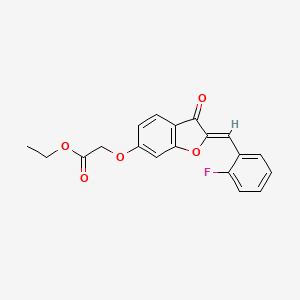
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2697095.png)
![tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B2697096.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2697099.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B2697100.png)
